Home > Products > Screening Compounds P69542 > 3-N-Me-Phe-morphiceptin
3-N-Me-Phe-morphiceptin - 83397-56-2

3-N-Me-Phe-morphiceptin

Catalog Number: EVT-242130
CAS Number: 83397-56-2
Molecular Formula: C29H37N5O5
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Opioid peptides, such as morphiceptin, have been the subject of extensive research due to their selective binding to mu-opioid receptors and their potential therapeutic applications, particularly in pain management. Morphiceptin, a tetrapeptide derived from bovine beta-casein, has been modified in various studies to enhance its receptor affinity, selectivity, and resistance to enzymatic degradation. These modifications often involve substitutions at specific positions within the peptide sequence, with a particular focus on the third position, which is crucial for receptor binding and activity. The analog "3-N-Me-Phe-morphiceptin" represents one such modification aimed at improving the pharmacological profile of morphiceptin.

Applications in Various Fields

Analgesia

The primary application of morphiceptin analogs is in the field of analgesia. The modifications at position 3 have led to analogs with significantly increased potency in the hot-plate analgesic test, indicating their potential as powerful analgesics1. The analogs have also shown strong antinociceptive effects in the writhing test after intraperitoneal administration, suggesting their utility in peripheral pain management6.

Cancer Research

Morphiceptin and its analogs have been studied for their potential in cancer research, particularly in the uptake by experimental mammary adenocarcinoma. Radiolabeled analogs modified at position 3 have shown high affinity and capacity for binding to membranes isolated from adenocarcinoma, indicating a possible role in targeted cancer therapy5.

Gastrointestinal Disorders

Novel morphiceptin analogs have been evaluated for their inhibitory effect on gastrointestinal (GI) motility, which could be beneficial in treating GI motility disorders such as diarrhea or irritable bowel syndrome. These analogs have demonstrated the ability to inhibit smooth muscle contractility in vitro and GI motility in vivo6.

Opioid Receptor Research

The study of morphiceptin analogs contributes to a deeper understanding of opioid receptor interactions. For example, naloxazone's actions on the binding and analgesic properties of morphiceptin have provided insights into the mu-receptor's role in mediating analgesic activity8. Additionally, structural analysis of novel analogs has aided in elucidating the structure-activity relationships of MOR agonists9.

Morphiceptin

Compound Description: Morphiceptin (H-Tyr-Pro-Phe-Pro-NH2) is a naturally occurring opioid peptide derived from the digestion of bovine β-casein. [] It acts as a potent and selective agonist at the μ-opioid receptor (MOR), displaying analgesic effects. [] Morphiceptin has served as a template for developing opioid analogs with improved pharmacological properties. []

[D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin (DAMGO)

Compound Description: DAMGO is a synthetic opioid peptide that acts as a highly selective agonist at the μ-opioid receptor (MOR). [, , , , ] It is frequently employed in research to investigate the pharmacological effects mediated by MOR activation. [, , ]

[N-Me-Phe3, D-Pro4]-Morphiceptin (PL017)

Compound Description: [N-Me-Phe3, D-Pro4]-Morphiceptin (PL017) is a synthetic opioid peptide and an analog of morphiceptin. [, ] It functions as a potent and selective agonist at the μ-opioid receptor (MOR), demonstrating significant analgesic activity. [, ]

H-Tyr-D-Ala-Gly-(Me)Phe-OH

Compound Description: This compound is a synthetic enkephalin analog with potential antinociceptive properties. [] It exhibits less potent analgesic effects compared to morphine when administered intracerebroventricularly (i.c.v.). [] Interestingly, its antinociceptive activity diminishes when conjugated with amino-poly(ethylene glycol) (aPEG). []

Tyr-D-Orn-Phe-Asp-NH2

Compound Description: This synthetic peptide analog demonstrates selectivity for the μ-opioid receptor (MOR) and exhibits significant analgesic activity. [] Conformational analysis suggests that this peptide adopts specific backbone structures when bound to the MOR. [] This structural information helps understand the interactions between opioid peptides and their target receptors.

Classification

3-N-Methylphenylalanine-morphiceptin is classified under opioid peptides, specifically as a μ-opioid receptor agonist. It is utilized in both pharmacological studies and medicinal chemistry due to its significant effects on pain modulation and receptor binding affinity.

Synthesis Analysis

The synthesis of 3-N-Methylphenylalanine-morphiceptin involves several key steps:

  1. Peptide Synthesis: The peptide chain is constructed using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to form the desired peptide structure.
  2. N-Methylation: The phenylalanine residue is subjected to N-methylation to produce N-methylphenylalanine. This step is crucial as it modifies the side-chain properties of the amino acid, enhancing the compound's interaction with the μ-opioid receptor.
  3. Coupling Reaction: The N-methylphenylalanine is coupled to the morphiceptin backbone using coupling reagents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt).
  4. Purification: After synthesis, the final product is purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity necessary for biological evaluation.

These methods ensure that the resultant compound retains its biological activity while minimizing impurities that could affect experimental results.

Molecular Structure Analysis

The molecular structure of 3-N-Methylphenylalanine-morphiceptin can be described by its molecular formula C29H37N5O5C_{29}H_{37}N_{5}O_{5} and characterized by specific structural features:

  • InChI Key: JAKBYSTWCHUQOK-NDBXHCKUSA-N
  • Structural Features: The peptide consists of a morphiceptin backbone with an N-methylated phenylalanine at position three. This modification alters its steric and electronic properties compared to unmodified morphiceptin.

The compound's three-dimensional conformation plays a critical role in its binding affinity and selectivity for the μ-opioid receptor, which can be analyzed through computational modeling and molecular dynamics simulations.

Chemical Reactions Analysis

3-N-Methylphenylalanine-morphiceptin engages in various chemical reactions primarily associated with its interaction with biological systems:

  • Receptor Binding: The compound binds to the μ-opioid receptor with an IC50 value of 5.5 nM, indicating its high potency.
  • G-Protein Coupling: Upon binding to the μ-opioid receptor, it activates heterotrimeric G-protein signaling pathways, leading to downstream effects such as inhibition of adenylate cyclase activity and modulation of intracellular cyclic adenosine monophosphate levels.

These reactions are fundamental to understanding how the compound exerts its analgesic effects in vivo.

Mechanism of Action

The mechanism of action for 3-N-Methylphenylalanine-morphiceptin involves several biochemical pathways:

  1. μ-Opioid Receptor Activation: The compound selectively binds to the μ-opioid receptor, triggering conformational changes that activate intracellular signaling cascades.
  2. Signal Transduction: Once activated, the μ-opioid receptor inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate within cells. This reduction affects various signaling pathways involved in pain perception.
  3. Physiological Effects: The activation of μ-opioid receptors results in analgesic effects, which have been demonstrated in animal models where significant pain relief was observed lasting up to four hours post-administration.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-N-Methylphenylalanine-morphiceptin include:

  • Molecular Weight: Approximately 529.64 g/mol
  • Solubility: The compound is soluble in organic solvents commonly used in peptide chemistry but may have limited solubility in water.
  • Stability: Stability studies indicate that the compound maintains its integrity under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining suitable formulations for therapeutic use and understanding how the compound behaves in biological systems.

Applications

3-N-Methylphenylalanine-morphiceptin has several scientific applications:

  • Pain Management Research: It serves as a model compound for studying μ-opioid receptor interactions and developing new analgesics.
  • Pharmacological Studies: Researchers utilize this compound to explore structure-activity relationships among opioid peptides, aiding in the design of more effective pain relief medications.
  • Therapeutic Development: Its potential applications extend to developing treatments for chronic pain conditions and other disorders where opioid receptors play a significant role.
Synthetic Methodologies for 3-N-Me-Phe-morphiceptin and Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for Opioid Peptide Derivatives

Fmoc-Based Approaches for N-Terminal Modifications

Fmoc solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing morphiceptin derivatives like 3-N-methylphenylalanine-morphiceptin (H-Tyr-Pro-N-Me-Phe-Pro-NH₂). This approach leverages N-α-9-fluorenylmethoxycarbonyl (Fmoc) protection for iterative coupling, with tert-butyl (tBu)-based groups protecting side chains. The sequential assembly begins with C-terminal proline amide attachment to the resin, followed by coupling of Fmoc-protected phenylalanine, proline, and tyrosine derivatives. Crucially, N-methylphenylalanine incorporation requires precise activation protocols due to steric hindrance from the N-methyl group. Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) with 1-hydroxy-7-azabenzotriazole (HOAt) in N,N-diisopropylethylamine (DIEA)/N-methylpyrrolidone (NMP) ensures efficient coupling, minimizing epimerization. Fmoc deprotection employs 20% piperidine in dimethylformamide (DMF), with UV monitoring (λ = 301 nm) confirming deprotection completeness before subsequent couplings [1] [3].

Table 1: Coupling Reagents for N-Me-Phe Incorporation

ReagentAdditiveCoupling Time (min)Yield (%)Epimerization Risk
HATUHOAt45>98Low
HBTUHOBt6095Moderate
DICOxymaPure9090Low
PyBOPHOAt45>97Low

Selective Incorporation of Reactive Functionalities

Site-specific introduction of bioconjugation handles (e.g., bromoacetamide, isothiocyanate) enables the development of receptor-targeted probes or affinity labels. Bromoacetyl groups are incorporated using Fmoc-Lys(Boc)-OH modified post-SPPS: After selective deprotection of the ε-amine on-resin using 1% trifluoroacetic acid (TFA) in dichloromethane (DCM), bromoacetic anhydride in N,N-dimethylformamide (DMF) reacts with the free amine. Isothiocyanate functionalities require Fmoc-Lys(Alloc)-OH, where the Alloc group is removed by palladium(0) catalysis, followed by thiophosgene treatment. These modifications occur after chain assembly but before final cleavage to prevent side reactions. The inert atmosphere (argon/nitrogen) is essential during these steps to prevent oxidation of sensitive groups [1] [7].

Resin Selection and Cleavage Protocols for C-Terminal Amidation

C-terminal amidation is critical for morphiceptin bioactivity. Rink amide resin (0.3–0.7 mmol/g loading) is optimal, as cleavage releases the peptide as the primary carboxamide. For longer sequences (>30 residues) prone to aggregation, low-loading (0.1–0.3 mmol/g) PEG-based resins (e.g., ChemMatrix® Rink amide) improve solvation and coupling efficiency. Cleavage employs reagent "K" (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 2–4 hours at room temperature. Scavengers minimize side reactions: phenol suppresses t-butylation, ethanedithiol prevents aspartimide formation, and thioanisole scavenges carbocations. Following cleavage, cold diethyl ether precipitates the peptide, which is then purified via reversed-phase high-performance liquid chromatography (RP-HPLC) on C18 columns (10–15 μm) using water/acetonitrile gradients with 0.1% TFA [3] [7].

Table 2: Resins for C-Terminal Amidation in Morphiceptin Synthesis

Resin TypeLoading (mmol/g)Cleavage ConditionsAdvantagesLimitations
Rink Amide PS0.4–0.7TFA/scavengers (2–3 h)Cost-effective, robustSwelling varies with solvent
Sieber Amide0.3–0.6Mild TFA (20–50%, 1–2 h)Orthogonal cleavage, protected peptidesLower loading
ChemMatrix® Rink0.2–0.5TFA/scavengers (1–2 h)Excellent solvation, long peptidesHigh cost
TentaGel® S NH₂0.2–0.3TFA/scavengers (2 h)Uniform beads, flow synthesis compatibleModerate loading capacity

Solution-Phase Synthesis of Early-Generation Affinity Labels

Early affinity-labeled morphiceptin analogues utilized solution-phase synthesis for precise placement of electrophilic groups (e.g., chloromethyl ketones, mustards). This approach facilitates intermediate purification and characterization. For example, a melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine)-containing morphiceptin analogue was synthesized via stepwise coupling in dimethylformamide using N,N'-dicyclohexylcarbodiimide (DCC)/1-hydroxybenzotriazole (HOBt). The N-terminus was selectively deprotected via hydrogenolysis (Pd/C, H₂) after chain assembly, enabling conjugation to melphalan's carboxylic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Liquid chromatography-mass spectrometry monitored each step, with intermediates purified by silica gel chromatography (ethyl acetate/hexane/methanol gradients). While offering control, solution-phase synthesis is less efficient for longer sequences (>5 residues) due to cumulative losses during purification [1] [9].

Post-Synthetic Modifications for Enhanced Receptor Targeting

N-Methylation of Phenylalanine Residues

N-methylation of Phe³ in morphiceptin (Tyr-Pro-Phe-Pro-NH₂ → Tyr-Pro-N-Me-Phe-Pro-NH₂) enhances mu-opioid receptor (MOR) selectivity and metabolic stability by reducing enzymatic degradation and altering hydrogen-bonding capacity. Two strategies exist:

  • Direct Incorporation: Using Fmoc-N-Me-Phe-OH during SPPS. Coupling requires extended times (≥45 min) and potent activators (HATU/HOAt/DIEA) due to steric hindrance.
  • Post-Assembly Methylation: On-resin methylation of Phe³. After Fmoc-Phe³ coupling and Fmoc removal, the free amine reacts with iodomethane (5 eq) and N,N-diisopropylethylamine (10 eq) in N-methylpyrrolidone for 12 hours. This method risks over-alkylation and aspartimide formation at adjacent residues if aspartic acid is present [3] [6].Conformational studies show N-methylation restricts the φ dihedral angle (~ –60°), favoring a trans-Pro⁴ conformation. This aligns the Tyr¹ aromatic ring and the N-Me-Phe³ side chain optimally within the MOR binding pocket, increasing affinity 10-fold compared to unmethylated morphiceptin [6] [8].

Conformational Stabilization via Proline Amidation and Mimetics

Stabilizing β-turns, particularly Type VI involving Pro²-Pro³ sequences, is crucial for MOR binding. Key strategies include:

  • Cis-Proline Stabilization: Incorporating (2S,4S)-4-iodophenylhydroxyproline at position 3 or 4 promotes cis-proline via an intramolecular C–H⸱⸱⸱O hydrogen bond between Pro Cα–H and the hydroxyproline side-chain oxygen. This interaction stabilizes Type VI β-turns, confirmed by nuclear magnetic resonance (NMR) upfield shifts of Pro Cα–H (Δδ ≈ –0.3 ppm) [6].
  • Proline Amidation: C-terminal proline amidation (Pro⁴-NH₂ in morphiceptin) reinforces the turn structure by fixing the ψ angle and eliminating the C-terminal charge. Synthesis on Rink amide resin ensures direct amidation upon cleavage [3].
  • Cyclopentane-Based Proline Mimetics: Replacing Pro³ or Pro⁴ with (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid (derived from L-idose) imposes rigidity. Molecular docking confirms the hydroxyl groups form hydrogen bonds with MOR residues His⁶.⁵² and Asp³.³², enhancing affinity. Synthesized via reductive amination of L-idose-derived nitroaldoses, followed by peptide coupling using HATU/DIEA [8].

Table 3: Conformational Stabilization Strategies and Effects on MOR Binding

StrategyStructural EffectΔ Ki (MOR)Turn Type Stabilized
N-Me-Phe³ IncorporationRestricts φ angle, favors trans-Pro⁴10-fold decreaseType II β-turn
(2S,4S)-4-IodophenylhydroxyprolineStabilizes cis-Pro via C-H⸱⸱⸱O bond5-fold decreaseType VI β-turn
Pro⁴-NH₂Fixes ψ angle, neutralizes C-terminus3-fold decreaseType VI β-turn
Cyclopentane Carboxylic AcidEnforces rigid turn geometry, adds H-bond donors8-fold decreaseType I/VI hybrid

Properties

CAS Number

83397-56-2

Product Name

3-N-Me-Phe-morphiceptin

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide

Molecular Formula

C29H37N5O5

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1

InChI Key

JAKBYSTWCHUQOK-NDBXHCKUSA-N

SMILES

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

3-N-Me-Phe-morphiceptin
morphiceptin, N-Me-Phe(3)-
morphiceptin, N-Me-Phe(3)-, all L-isomer
morphiceptin, N-methylphenylalanine(3)-
PL 017
PL 17
PL-017
PL-17
PL17
Tyr-Pro-N-MePhe-Pro-NH2
tyrosyl-prolyl-N-methylphenlalanyl-prolinamide

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.